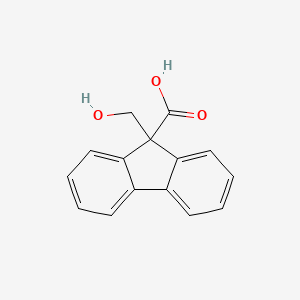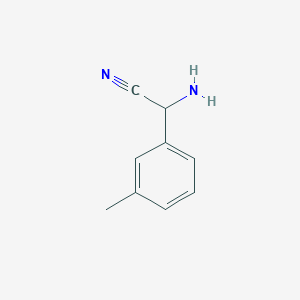
Benzeneacetonitrile, alpha-amino-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetonitrile, alpha-amino-3-methyl- is an organic compound with the molecular formula C9H10N2 It is a derivative of acetonitrile, where the hydrogen atoms are substituted with an amino group and a m-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetonitrile, alpha-amino-3-methyl- typically involves the reaction of m-tolunitrile with ammonia under specific conditions. One common method is the catalytic hydrogenation of m-tolunitrile in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. This reaction results in the formation of Benzeneacetonitrile, alpha-amino-3-methyl-.
Industrial Production Methods
Industrial production of Benzeneacetonitrile, alpha-amino-3-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetonitrile, alpha-amino-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzeneacetonitrile, alpha-amino-3-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzeneacetonitrile, alpha-amino-3-methyl- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Aminoacetonitrile: A simpler analog with a similar structure but without the m-tolyl group.
2-Amino-4-phenylthiazole: Another compound with an amino group and a different aromatic ring.
Uniqueness
Benzeneacetonitrile, alpha-amino-3-methyl- is unique due to the presence of both an amino group and a m-tolyl group, which confer distinct chemical and biological properties. The m-tolyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Propiedades
Número CAS |
56464-71-2 |
|---|---|
Fórmula molecular |
C9H10N2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
2-amino-2-(3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9H,11H2,1H3 |
Clave InChI |
GWPNXZDGXDSYHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


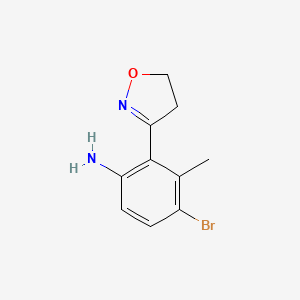

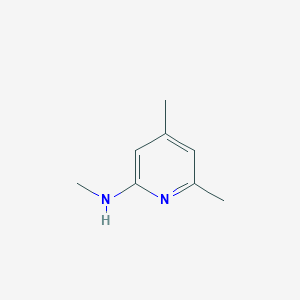
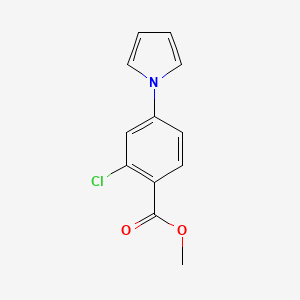


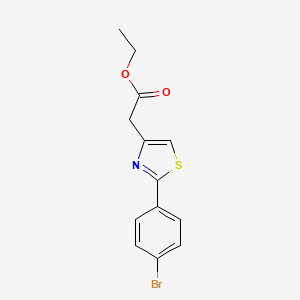
![dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B8707058.png)


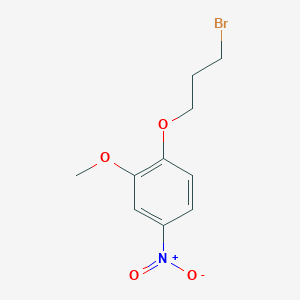
![Morpholine, 4-[4-(trifluoromethyl)phenyl]-](/img/structure/B8707078.png)
